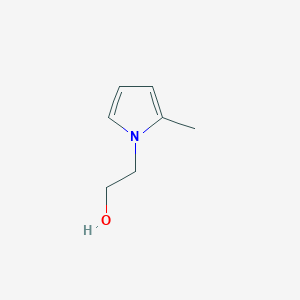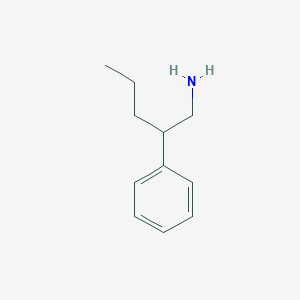
2-Phenylpentan-1-amine
Übersicht
Beschreibung
Inositol-3,4,5,6-Tetrakisphosphat, allgemein als Ins(3,4,5,6)P4 bezeichnet, ist ein natürlich vorkommendes Inositolphosphat. Es spielt eine bedeutende Rolle in zellulären Signalwegen, insbesondere bei der Regulation von Chloridkanälen in der Plasmamembran. Diese Verbindung gehört zu der größeren Familie der Inositolphosphate, die an verschiedenen zellulären Prozessen beteiligt sind.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Inositol-3,4,5,6-Tetrakisphosphat kann durch Phosphorylierung von Inositolpolyphosphaten synthetisiert werden. Eines der wichtigsten Enzyme, das an diesem Prozess beteiligt ist, ist Inositol-Tetrakisphosphat-1-Kinase (ITPK1), die Inositolpolyphosphate an bestimmten Positionen phosphoryliert . Die Reaktion findet typischerweise im Zytosol statt und beinhaltet die Umwandlung von Inositol-1,3,4,5,6-Pentakisphosphat in Inositol-3,4,5,6-Tetrakisphosphat .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Inositol-3,4,5,6-Tetrakisphosphat sind nicht gut dokumentiert, da diese Verbindung hauptsächlich in einem Forschungszusammenhang untersucht wird. Die enzymatische Synthese unter Verwendung von ITPK1 kann bei Bedarf für eine größere Produktion hochskaliert werden.
Wissenschaftliche Forschungsanwendungen
Inositol-3,4,5,6-Tetrakisphosphat hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es ist bekannt, dass es Chloridkanäle in der Plasmamembran reguliert, was für die Aufrechterhaltung des zellulären Ionenhaushalts entscheidend ist . Diese Verbindung ist auch an der Regulation der Salz- und Flüssigkeitssekretion, der Homöostase des Zellvolumens und der elektrischen Erregbarkeit von Neuronen und glatter Muskulatur beteiligt . Darüber hinaus hat es potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit einer Chloridkanalfunktionsstörung zusammenhängen.
Wirkmechanismus
Der Wirkmechanismus von Inositol-3,4,5,6-Tetrakisphosphat beinhaltet seine Wechselwirkung mit Chloridkanälen in der Plasmamembran. Es wirkt als Inhibitor dieser Kanäle und reguliert so den Fluss von Chloridionen in und aus der Zelle . Diese Regulierung ist für verschiedene physiologische Prozesse unerlässlich, darunter die Flüssigkeitssekretion und die Kontrolle des Zellvolumens . Die molekularen Zielstrukturen dieser Verbindung umfassen die Chloridkanäle selbst und die Enzyme, die an ihrer Synthese und ihrem Abbau beteiligt sind.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Inositol 3,4,5,6-tetrakisphosphate can be synthesized through the phosphorylation of inositol polyphosphates. One of the key enzymes involved in this process is inositol-tetrakisphosphate 1-kinase (ITPK1), which phosphorylates inositol polyphosphates at specific positions . The reaction typically occurs in the cytosol and involves the conversion of inositol 1,3,4,5,6-pentakisphosphate to inositol 3,4,5,6-tetrakisphosphate .
Industrial Production Methods: Industrial production methods for inositol 3,4,5,6-tetrakisphosphate are not well-documented, as this compound is primarily studied in a research context. the enzymatic synthesis using ITPK1 can be scaled up for larger production if needed.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Inositol-3,4,5,6-Tetrakisphosphat unterliegt verschiedenen chemischen Reaktionen, darunter Phosphorylierung und Dephosphorylierung. Die Phosphorylierungsreaktion wird von ITPK1 katalysiert, das eine Phosphatgruppe an den Inositolring addiert . Diese Verbindung kann auch durch spezifische Phosphatasen dephosphoryliert werden, wodurch der Phosphorylierungsprozess umgekehrt wird .
Häufige Reagenzien und Bedingungen: Die bei der Phosphorylierung von Inositol-3,4,5,6-Tetrakisphosphat verwendeten Reagenzien umfassen Adenosintriphosphat (ATP) als Phosphatdonor und ITPK1 als Katalysator . Die Reaktion findet typischerweise im Zytosol unter physiologischen Bedingungen statt.
Hauptprodukte: Das Hauptprodukt, das durch die Phosphorylierung von Inositol-3,4,5,6-Tetrakisphosphat gebildet wird, ist Inositol-1,3,4,5,6-Pentakisphosphat . Dieses Produkt ist bedeutsam in zellulären Signalwegen und hat verschiedene biologische Funktionen.
Wirkmechanismus
The mechanism of action of inositol 3,4,5,6-tetrakisphosphate involves its interaction with chloride channels in the plasma membrane. It acts as an inhibitor of these channels, thereby regulating the flow of chloride ions into and out of the cell . This regulation is essential for various physiological processes, including fluid secretion and cell volume control . The molecular targets of this compound include the chloride channels themselves and the enzymes involved in its synthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
Inositol-3,4,5,6-Tetrakisphosphat ist unter den Inositolphosphaten einzigartig aufgrund seiner spezifischen Rolle bei der Regulierung von Chloridkanälen. Ähnliche Verbindungen umfassen Inositol-1,3,4,5,6-Pentakisphosphat und Inositol-Hexakisphosphat, die beide unterschiedliche biologische Funktionen haben . Inositol-1,3,4,5,6-Pentakisphosphat ist an verschiedenen Signalwegen beteiligt, während Inositol-Hexakisphosphat für seine Rolle bei der Phosphatspeicherung und -regulation bekannt ist . Die Einzigartigkeit von Inositol-3,4,5,6-Tetrakisphosphat liegt in seiner spezifischen inhibitorischen Wirkung auf Chloridkanäle, die bei anderen Inositolphosphaten nicht beobachtet wird.
Eigenschaften
IUPAC Name |
2-phenylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMNYSQPHYHTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312396 | |
| Record name | β-Propylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104177-99-3 | |
| Record name | β-Propylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104177-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Propylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


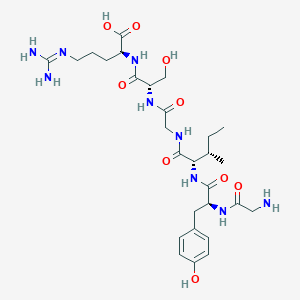
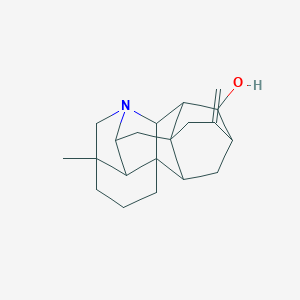
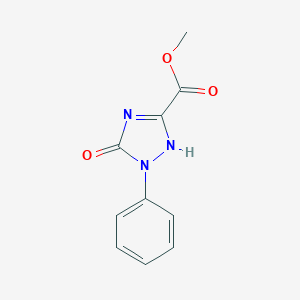
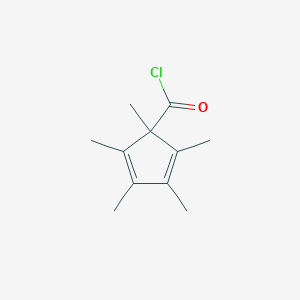
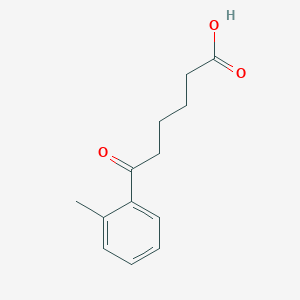
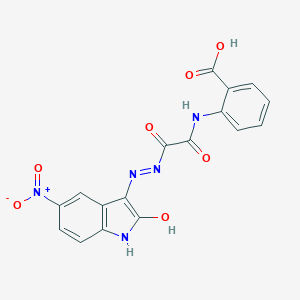


![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)




